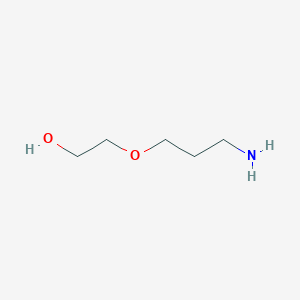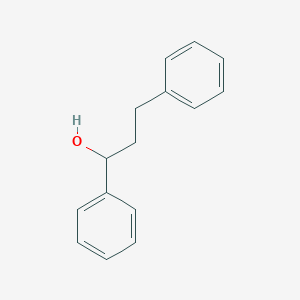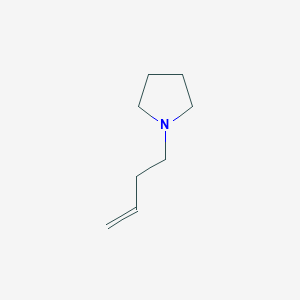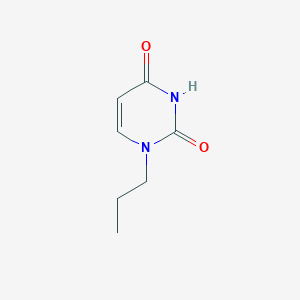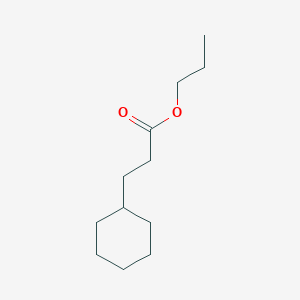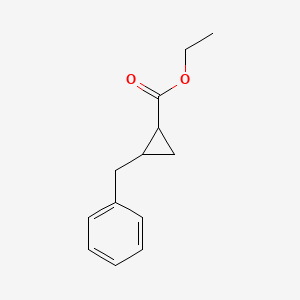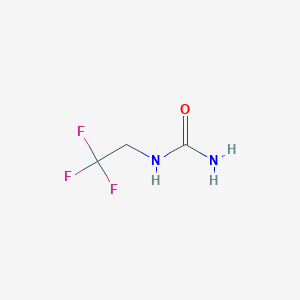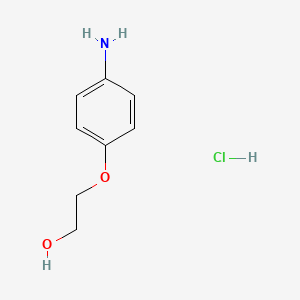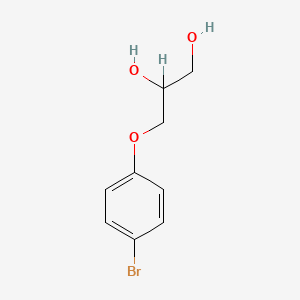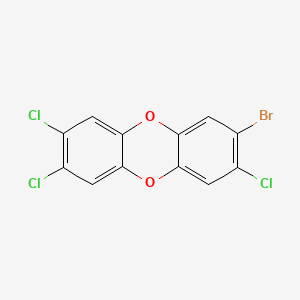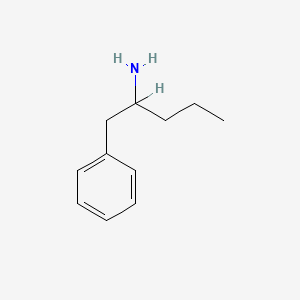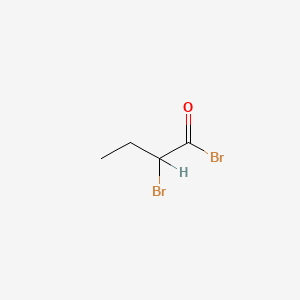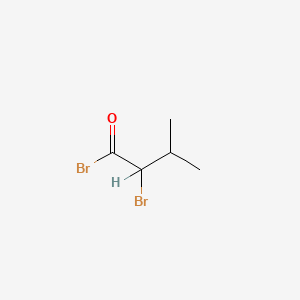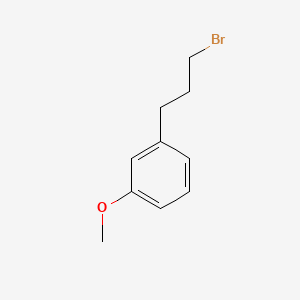
1-(3-溴丙基)-3-甲氧基苯
概述
描述
Synthesis Analysis
The synthesis of related methoxybenzene derivatives involves various chemical reactions, including electrosynthesis, halogenation, and the use of catalysts. An efficient synthesis approach for methoxybenzene derivatives, including bromination and methoxylation steps, has been detailed by Hirokawa et al. (2000), demonstrating methodologies applicable to 1-(3-Bromopropyl)-3-methoxybenzene and similar compounds (Hirokawa, Horikawa, & Kato, 2000).
Molecular Structure Analysis
The molecular structure and conformation of methoxybenzene derivatives have been explored through spectroscopic methods and quantum chemical calculations. Studies by Dorofeeva et al. (2009) on dimethoxybenzenes provide insight into the structural analysis applicable to 1-(3-Bromopropyl)-3-methoxybenzene, emphasizing the importance of conformational studies for understanding molecular geometry and interactions (Dorofeeva, Shishkov, Karasev, Vilkov, & Oberhammer, 2009).
Chemical Reactions and Properties
Methoxybenzene derivatives participate in various chemical reactions, including cycloadditions and substitution reactions. Giles et al. (1991) explored the regioselectivity in reactions of methoxydehydrobenzenes, providing a basis for understanding the reactivity of 1-(3-Bromopropyl)-3-methoxybenzene with different reagents (Giles, Sargent, & Sianipar, 1991).
Physical Properties Analysis
The physical properties, including thermodynamic and spectroscopic characteristics of methoxybenzene derivatives, have been studied extensively. Research by Varfolomeev et al. (2010) on methoxyphenols offers comprehensive data on physical properties that can be correlated with those of 1-(3-Bromopropyl)-3-methoxybenzene (Varfolomeev, Abaidullina, Solomonov, Verevkin, & Emel’yanenko, 2010).
Chemical Properties Analysis
The chemical properties of 1-(3-Bromopropyl)-3-methoxybenzene, including reactivity and stability, can be inferred from studies on similar methoxybenzene derivatives. The work by Saeed et al. (2024) on the synthesis and characterization of bromomethyl-dimethoxybenzene derivatives highlights the importance of structural features on the chemical behavior of these compounds (Saeed, Ejaz, Aziz, Channar, Sumreen, Ujan, Wani, Zargar, Hökelek, & Flörke, 2024).
科学研究应用
环境分析
对卤代甲氧基苯(如1-(3-溴丙基)-3-甲氧基苯)的研究突出了它们在海洋对流层中的存在,表明了生物源和人为源的混合。这些化合物并不大规模生产,但它们在环境中的存在,特别是在海洋空气中,具有重要意义。这项研究有助于我们了解这类有机卤素在环境中的分布和潜在影响(Führer & Ballschmiter, 1998)。
大气化学
甲氧基苯也在大气化学的背景下进行研究。例如,对甲氧基苯与臭氧在气相反应的理论研究显示了它作为空气污染物的潜力,特别是在对流层中。了解这些反应对评估环境影响和制定减轻空气污染策略至关重要(Sun et al., 2016)。
有机合成
在有机合成领域,类似于1-(3-溴丙基)-3-甲氧基苯的化合物被用作中间体。例如,在有机化学中对溴甲氧基苯的电化学还原已经导致了高产率方法的发展,用于生产四氢呋喃衍生物,这是一类具有各种应用的化合物(Esteves, Ferreira & Medeiros, 2007)。
材料科学
在材料科学中,甲氧基苯的衍生物已被研究用于创造先进材料的潜力。例如,在聚合物太阳能电池中对甲氧基苯衍生物的功能基团添加的研究已经导致了具有增强光伏性能的材料的开发(Jin et al., 2016)。
液晶化学
研究甲氧基苯衍生物与其他有机化合物的反应已被探索,以合成手性液晶。这在为显示器和光学器件开发先进材料方面尤为重要(Bertini et al., 2003)。
分子结构分析
对甲氧基苯衍生物的分子结构进行的研究提供了有关化学键和相互作用的见解。这些研究对于理解这类化合物的性质以及它们在各个领域的潜在应用至关重要(Harder et al., 1989)。
电子结构研究
研究将甲氧基苯衍生物嫁接到硅表面时的电子结构对表面工程和半导体技术具有重要意义。了解这些相互作用对于电子学领域新材料的开发至关重要(Hunger et al., 2006)。
安全和危害
Specific safety and hazard information for 1-(3-Bromopropyl)-3-methoxybenzene is not well documented in the available literature. However, related compounds can cause skin and eye irritation and are harmful if swallowed789.
未来方向
The future directions of 1-(3-Bromopropyl)-3-methoxybenzene are not well documented in the available literature. However, related compounds are being sold for research purposes1011.
Please note that this analysis is based on the limited information available and may not be fully accurate or complete. For more detailed information, further research and experimentation would be necessary.
属性
IUPAC Name |
1-(3-bromopropyl)-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISAIUHOJQKVHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219592 | |
| Record name | Anisole, m-(3-bromopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-3-methoxybenzene | |
CAS RN |
6943-97-1 | |
| Record name | Anisole, m-(3-bromopropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006943971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6943-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anisole, m-(3-bromopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

